molecular formula C10H14N2O3S B2479115 4-(Propylsulfamoyl)benzamide CAS No. 915909-30-7

4-(Propylsulfamoyl)benzamide

Cat. No. B2479115
CAS RN: 915909-30-7
M. Wt: 242.29
InChI Key: NKYPQDUHIYTKIF-UHFFFAOYSA-N
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Description

“4-(Propylsulfamoyl)benzamide” is a type of benzamide compound . Benzamides are compounds containing a benzamide moiety that is N-linked to a benzyl group . They belong to the class of organic compounds known as N-benzylbenzamides .


Synthesis Analysis

Benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The structure of benzamide derivatives can be confirmed by chemical tests, elemental (C, H, N, and S), and spectral (IR, 1HNMR,13C NMR, and mass) analysis .


Chemical Reactions Analysis

The reaction for the preparation of benzamide derivatives involves direct condensation of benzoic acids and amines under ultrasonic irradiation . This reaction is performed in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Physical And Chemical Properties Analysis

Most amides, including benzamides, are solids at room temperature. They generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .

Safety and Hazards

According to the safety data sheet for benzamide, it is harmful if swallowed and is suspected of causing genetic defects . It is advised to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

properties

IUPAC Name

4-(propylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-2-7-12-16(14,15)9-5-3-8(4-6-9)10(11)13/h3-6,12H,2,7H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYPQDUHIYTKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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